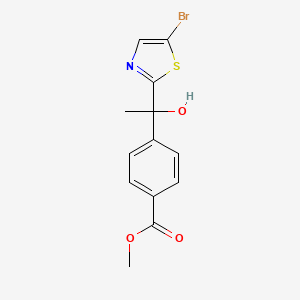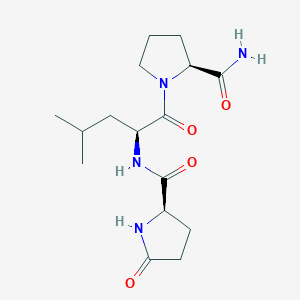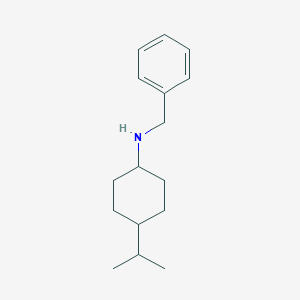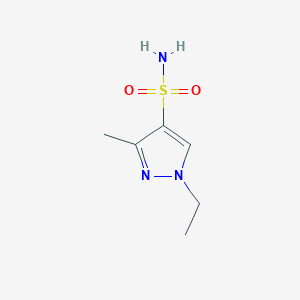
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a bromine substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly interesting for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The benzoate ester is then introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding de-brominated compound.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate is primarily related to its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the thiazole ring.
Methyl 4-bromobenzoate: Contains a bromine substituent but does not have the thiazole ring or hydroxyethyl group.
Uniqueness
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate is unique due to the combination of the thiazole ring, bromine substituent, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H12BrNO3S |
|---|---|
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
methyl 4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C13H12BrNO3S/c1-13(17,12-15-7-10(14)19-12)9-5-3-8(4-6-9)11(16)18-2/h3-7,17H,1-2H3 |
Clé InChI |
SSAHZXZDKOXIJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)OC)(C2=NC=C(S2)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride](/img/structure/B8460366.png)




![1-[(S)-alpha-[Methyl[(S)-1-phenylethyl]amino]benzyl]-2-naphthol](/img/structure/B8460391.png)





![1-{3-[(Triphenylmethyl)sulfanyl]propanoyl}-L-proline](/img/structure/B8460455.png)

